1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid
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Overview
Description
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole, furan, and dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Industrial production methods often involve the use of catalysts such as copper(II) chloride to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole is unique due to its combination of furan, dioxolane, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61258-44-4 |
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Molecular Formula |
C11H13N3O6 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1-[[2-(furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H12N2O3.HNO3/c1-2-10(14-5-1)11(15-6-7-16-11)8-13-4-3-12-9-13;2-1(3)4/h1-5,9H,6-8H2;(H,2,3,4) |
InChI Key |
NMTVNZSPKKLVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C=CN=C2)C3=CC=CO3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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